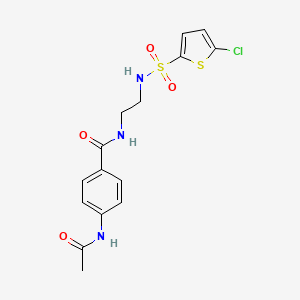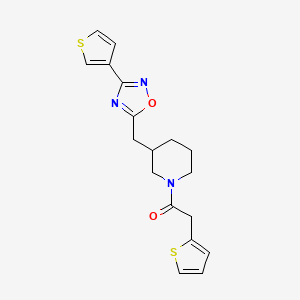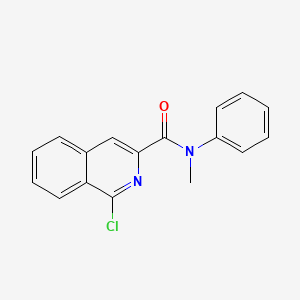
4-acetamido-N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-acetamido-N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)benzamide, also known as ACTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Scientific Research Applications
Anticancer Activity
A study on the synthesis of sulfonamide derivatives, including structures related to 4-acetamido-N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)benzamide, revealed their cytotoxic activity against breast and colon cancer cell lines. One compound showed significant potency against breast cancer cells, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial and Antifungal Applications
Research involving the design and synthesis of new compounds containing biologically active segments, including sulfonamido groups, showed high antimicrobial and antifungal activity. This demonstrates the potential use of sulfonamide derivatives in treating infectious diseases (Fadel & Al-Azzawi, 2021).
Enzyme Inhibition for Therapeutic Strategies
Several studies have explored the inhibition of carbonic anhydrase isozymes by sulfonamide derivatives, with implications for the management of conditions such as glaucoma and cancer. Specific derivatives have shown potent inhibition of carbonic anhydrases involved in tumorigenesis, suggesting a route for developing novel cancer therapies (Innocenti, Villar, Martínez-Merino, Gil, Scozzafava, Vullo, & Supuran, 2005).
Investigating Molecular Structure and Binding
Research into the structure-activity relationships of sulfonamide inhibitors has provided insights into their interaction with biological targets, aiding the design of more effective drugs. Studies have revealed how small modifications to the sulfonamide structure can significantly affect binding and activity, informing the development of targeted therapies (Biswas, Aggarwal, Güzel, Scozzafava, McKenna, & Supuran, 2011).
properties
IUPAC Name |
4-acetamido-N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S2/c1-10(20)19-12-4-2-11(3-5-12)15(21)17-8-9-18-25(22,23)14-7-6-13(16)24-14/h2-7,18H,8-9H2,1H3,(H,17,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMWLYIJFIPLRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2371678.png)

![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2371680.png)


![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2371685.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2371687.png)
![benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2371689.png)
![Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2371690.png)
![4-benzyl-2-(2-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371693.png)

![2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2371698.png)
![N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2371700.png)
